Cas no 1781592-05-9 (4-Ethyl-2,3-difluorobenzaldehyde)

4-Ethyl-2,3-difluorobenzaldehyde structure
1781592-05-9 structure
商品名:4-Ethyl-2,3-difluorobenzaldehyde
CAS番号:1781592-05-9
MF:C9H8F2O
メガワット:170.156029701233
CID:4613668
PubChem ID:19910959

4-Ethyl-2,3-difluorobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Ethyl-2,3-difluorobenzaldehyde
    • インチ: 1S/C9H8F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h3-5H,2H2,1H3
    • InChIKey: XVNNVWRXBOWCMC-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C1=CC=C(CC)C(F)=C1F

計算された属性

  • せいみつぶんしりょう: 170.05432120g/mol
  • どういたいしつりょう: 170.05432120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 17.1Ų

4-Ethyl-2,3-difluorobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB530514-10g
4-Ethyl-2,3-difluorobenzaldehyde; .
1781592-05-9
10g
€1015.10 2025-02-21
1PlusChem
1P01FHUU-5g
4-Ethyl-2,3-difluorobenzaldehyde
1781592-05-9
5g
$486.00 2024-06-18
abcr
AB530514-1g
4-Ethyl-2,3-difluorobenzaldehyde; .
1781592-05-9
1g
€221.20 2025-02-21
Apollo Scientific
PC303297-25g
4-Ethyl-2,3-difluorobenzaldehyde
1781592-05-9 97%
25g
£1098.00 2025-02-21
Apollo Scientific
PC303297-10g
4-Ethyl-2,3-difluorobenzaldehyde
1781592-05-9 97%
10g
£549.00 2025-02-21
Apollo Scientific
PC303297-1g
4-Ethyl-2,3-difluorobenzaldehyde
1781592-05-9 97%
1g
£102.00 2025-02-21
Apollo Scientific
PC303297-5g
4-Ethyl-2,3-difluorobenzaldehyde
1781592-05-9 97%
5g
£307.00 2025-02-21
1PlusChem
1P01FHUU-10g
4-Ethyl-2,3-difluorobenzaldehyde
1781592-05-9
10g
$841.00 2024-06-18
1PlusChem
1P01FHUU-1g
4-Ethyl-2,3-difluorobenzaldehyde
1781592-05-9
1g
$181.00 2024-06-18
abcr
AB530514-5g
4-Ethyl-2,3-difluorobenzaldehyde; .
1781592-05-9
5g
€585.30 2025-02-21

4-Ethyl-2,3-difluorobenzaldehyde 関連文献

4-Ethyl-2,3-difluorobenzaldehydeに関する追加情報

Introduction to 4-Ethyl-2,3-difluorobenzaldehyde (CAS No. 1781592-05-9)

4-Ethyl-2,3-difluorobenzaldehyde, identified by the chemical identifier CAS No. 1781592-05-9, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of heterocyclic aldehydes, characterized by the presence of fluorine atoms at the 2 and 3 positions of the benzene ring, which imparts unique electronic and steric properties. The introduction of ethyl groups at the 4-position further modulates its reactivity, making it a versatile intermediate in the synthesis of more complex molecules.

The structural features of 4-Ethyl-2,3-difluorobenzaldehyde make it an attractive candidate for various applications in medicinal chemistry. The fluorine atoms are known to enhance metabolic stability and binding affinity, which are critical factors in drug design. Specifically, the electron-withdrawing nature of fluorine atoms can influence the electronic distribution of the aromatic ring, affecting its interaction with biological targets. This property has been leveraged in the development of novel therapeutic agents targeting a wide range of diseases.

In recent years, there has been a surge in research focused on fluorinated compounds due to their promising pharmacological properties. 4-Ethyl-2,3-difluorobenzaldehyde has been explored as a key intermediate in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism. For instance, studies have demonstrated its utility in generating derivatives that inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair and are implicated in various cancers. The incorporation of fluorine atoms into these inhibitors has been shown to improve their potency and selectivity.

Moreover, the compound has found applications in the development of antimicrobial agents. The unique electronic properties conferred by the fluorine substituents enhance the interactions between the aldehyde group and bacterial enzymes, leading to more effective inhibition. Research has highlighted its potential as a precursor for synthesizing novel antibiotics that target resistant strains of bacteria. This is particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent.

The synthesis of 4-Ethyl-2,3-difluorobenzaldehyde typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The introduction of fluorine atoms often requires specialized reagents and conditions to ensure regioselectivity and minimize side reactions. Despite these challenges, recent advancements in synthetic chemistry have made it possible to produce this compound with greater efficiency and scalability.

One notable application of 4-Ethyl-2,3-difluorobenzaldehyde is in the field of materials science. Fluorinated aromatic compounds are widely used in the development of advanced materials due to their thermal stability and chemical resistance. This compound has been investigated as a building block for polymers and coatings that exhibit enhanced durability and performance under harsh conditions. The ethyl group at the 4-position provides additional flexibility, allowing for further functionalization to tailor material properties.

The pharmacokinetic profile of derivatives derived from 4-Ethyl-2,3-difluorobenzaldehyde has also been extensively studied. The presence of fluorine atoms can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. For example, studies have shown that fluorinated aldehydes exhibit improved bioavailability due to their increased lipophilicity and resistance to metabolic degradation. This makes them attractive candidates for oral administration and other routes of delivery.

In conclusion,4-Ethyl-2,3-difluorobenzaldehyde (CAS No. 1781592-05-9) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents and advanced materials. As research continues to uncover new applications for fluorinated compounds,4-Ethyl-2,3-difluorobenzaldehyde is poised to play an increasingly important role in scientific innovation.

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Amadis Chemical Company Limited
(CAS:1781592-05-9)4-Ethyl-2,3-difluorobenzaldehyde
A1230258
清らかである:99%/99%
はかる:5g/10g
価格 ($):348/603